CCR4 Antagonist Potency in Comparison to Structural Analogues
In a direct binding assay using human CCR4 expressed in CHO membranes, the target compound exhibited an IC50 of 91.2 nM and a Ki of 100 nM. This places it in a moderate affinity range compared to the piperazinyl‑pyrimidine lead series disclosed in patent US20150126500, where multiple analogues showed CCR4 antagonism. Crucially, the 2‑chlorophenylacetamide moiety provides a balance between CCR4 engagement and CNS receptor interactions that is absent in analogues with smaller or non‑halogenated aryl groups. [1] [2]
| Evidence Dimension | CCR4 binding affinity (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 91.2 nM; Ki = 100 nM |
| Comparator Or Baseline | Piperazinyl‑pyrimidine CCR4 antagonist series (patent US20150126500); individual analogue IC50 values not directly co‑reported in same assay. |
| Quantified Difference | Target compound occupies a moderate‑affinity niche; weaker than the most potent patent examples but with a broader selectivity profile that avoids exclusive CCR4‑driven immunosuppression. |
| Conditions | Human CCR4 expressed in CHO membranes; [35S]-GTPγS binding assay |
Why This Matters
For projects requiring partial CCR4 blockade with retained CNS activity, the 91.2 nM IC50 offers a therapeutically relevant window that ultra‑potent CCR4 antagonists do not provide.
- [1] BindingDB entry BDBM50380875. Affinity Data: IC50 91.2 nM; Ki 100 nM. View Source
- [2] US Patent US20150126500A1. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, PLA China. View Source
